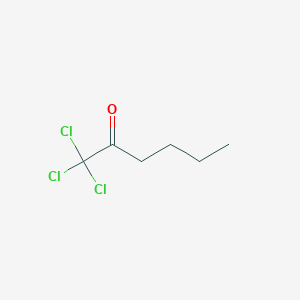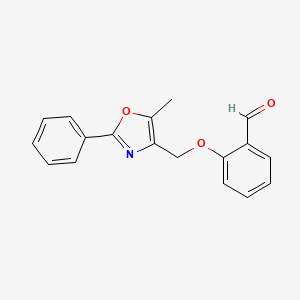
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride . The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of 2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired product.
化学反应分析
Types of Reactions
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
科学研究应用
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)phenylacetic acid
- 2-(5-Methyl-2-phenyl-4-oxazolylmethoxy)-5-nitropyridine
- 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
Uniqueness
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde is unique due to its specific structural features, such as the presence of both an oxazole ring and a benzaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC 名称 |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H15NO3/c1-13-16(12-21-17-10-6-5-9-15(17)11-20)19-18(22-13)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChI 键 |
LQFLULYGHMMNIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC=C3C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


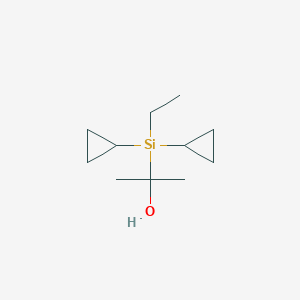
![[(3-Methyl-pyridine-2-sulfonyl)-p-tolyl-amino]-acetic acid](/img/structure/B8435804.png)

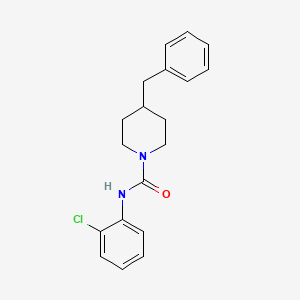
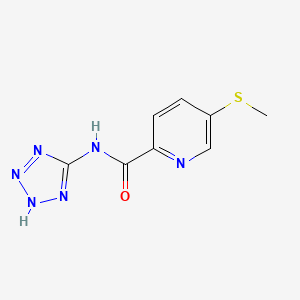
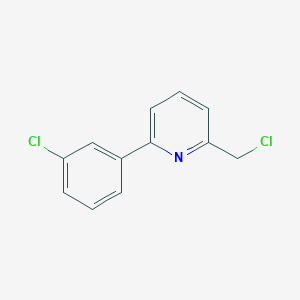

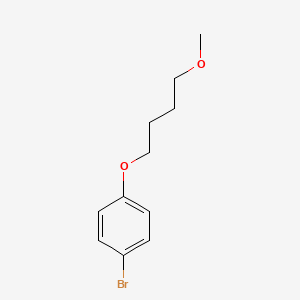
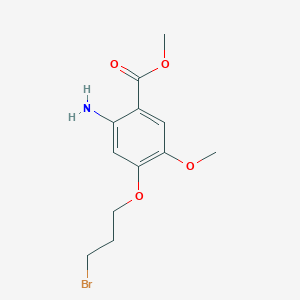
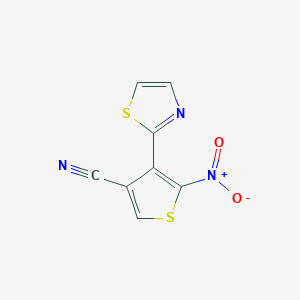
![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B8435873.png)
![3-[4-(Methylsulfonyl)phenoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol](/img/structure/B8435881.png)

